2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-cyclopropyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-cyclopropyl-1,3,4-thiadiazole is a heterocyclic compound that features a unique combination of functional groups, including a bromopyrazole moiety, an azetidine ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-cyclopropyl-1,3,4-thiadiazole typically involves multiple steps. One common synthetic route begins with the preparation of the bromopyrazole intermediate, which is then reacted with an azetidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-cyclopropyl-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromopyrazole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols
Scientific Research Applications
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-cyclopropyl-1,3,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agrochemicals: It may be explored as a potential pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Mechanism of Action
The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-cyclopropyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The bromopyrazole moiety can bind to enzymes or receptors, modulating their activity. The azetidine ring may enhance the compound’s stability and bioavailability, while the thiadiazole ring can interact with metal ions or other biomolecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-(trifluoromethyl)pyridine
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-cyclopropyl-1,3,4-thiadiazole is unique due to its combination of a bromopyrazole moiety, an azetidine ring, and a thiadiazole ring. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds. For example, the presence of the cyclopropyl group can enhance the compound’s rigidity and influence its interaction with biological targets.
Properties
IUPAC Name |
2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5S/c13-10-3-14-18(7-10)6-8-4-17(5-8)12-16-15-11(19-12)9-1-2-9/h3,7-9H,1-2,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCFVCFTDGXURD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)N3CC(C3)CN4C=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.